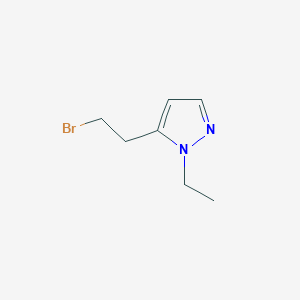

5-(2-bromoethyl)-1-ethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-ethylpyrazole |

InChI |

InChI=1S/C7H11BrN2/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5H2,1H3 |

InChI Key |

PEKUCYXHKXOZBG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)CCBr |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Studies of 5 2 Bromoethyl 1 Ethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

Nucleophilic substitution reactions of 5-(2-bromoethyl)-1-ethyl-1H-pyrazole provide a versatile route to introduce a wide range of functional groups at the terminus of the ethyl side chain. These reactions are fundamental in building more complex molecular architectures based on the pyrazole (B372694) scaffold.

While specific studies on this compound are limited, the reactivity of analogous haloalkyl-substituted N-heterocycles suggests a broad scope for nucleophilic substitution. Various nucleophiles can be employed to displace the bromide ion.

Nitrogen Nucleophiles: Amines and amine derivatives are common nucleophiles for this type of reaction. For instance, the alkylation of pyrazolo[4,3-c]pyrazoles with 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione proceeds via nucleophilic attack of the phthalimide (B116566) nitrogen on the bromoethyl group, ultimately leading to the corresponding aminoethyl derivative after deprotection. Similarly, azide (B81097) ions, as demonstrated in the synthesis of azidoethyl nitropyrazoles from their chloroethyl precursors, are effective nucleophiles.

The following table summarizes the expected scope of nucleophilic substitution reactions based on the reactivity of similar compounds.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen | Ammonia, Amines | 5-(2-aminoethyl)-1-ethyl-1H-pyrazole derivatives |

| Azide (N₃⁻) | 5-(2-azidoethyl)-1-ethyl-1H-pyrazole | |

| Phthalimide | N-[2-(1-ethyl-1H-pyrazol-5-yl)ethyl]phthalimide | |

| Oxygen | Hydroxide (B78521) (OH⁻) | 2-(1-ethyl-1H-pyrazol-5-yl)ethanol |

| Alkoxides (RO⁻) | 5-(2-alkoxyethyl)-1-ethyl-1H-pyrazole | |

| Sulfur | Thiolates (RS⁻) | 5-(2-alkylthioethyl)-1-ethyl-1H-pyrazole |

| Carbon | Cyanide (CN⁻) | 3-(1-ethyl-1H-pyrazol-5-yl)propanenitrile |

This table is predictive and based on the general reactivity of alkyl halides.

Detailed kinetic and thermodynamic studies on the nucleophilic substitution reactions of this compound have not been reported. However, general principles of physical organic chemistry can be applied to predict the likely characteristics of these reactions.

The reactions are expected to follow second-order kinetics, with the rate being dependent on the concentration of both the pyrazole substrate and the nucleophile. The reaction rate would be influenced by the strength of the nucleophile, with stronger nucleophiles leading to faster reactions. The thermodynamic favorability of the reaction will be determined by the relative bond strengths of the C-Br bond being broken and the C-Nucleophile bond being formed, as well as solvation effects.

The primary alkyl bromide structure of the bromoethyl moiety strongly suggests that nucleophilic substitution will proceed predominantly through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The Sₙ2 pathway is favored for primary alkyl halides because of the relatively low steric hindrance around the reaction center.

The alternative Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is highly unlikely. Primary carbocations are inherently unstable, and the formation of a primary carbocation at the ethyl side chain would be energetically unfavorable. Therefore, reaction conditions that would typically favor Sₙ1 reactions, such as the use of a polar protic solvent and a weak nucleophile, are not expected to promote this pathway for this compound.

| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Kinetics | Second-order: rate = k[Substrate][Nucleophile] | First-order: rate = k[Substrate] |

| Mechanism | Concerted, one-step | Stepwise, carbocation intermediate |

| Stereochemistry | Inversion of configuration | Racemization |

| Nucleophile | Strong nucleophiles favored | Weak nucleophiles can participate |

| Solvent | Polar aprotic solvents favored | Polar protic solvents favored |

| Likelihood for this compound | Dominant Pathway | Highly Unlikely |

Elimination Reactions: Formation of Unsaturated Pyrazole Derivatives

In the presence of a base, this compound can undergo an elimination reaction to form 1-ethyl-5-vinyl-1H-pyrazole. This dehydrohalogenation reaction is a valuable method for the synthesis of vinylpyrazoles, which are important monomers and synthetic intermediates.

The most common method for the dehydrohalogenation of 1-(2-haloethyl)pyrazoles is treatment with a strong base. A review of the synthesis of vinylpyrazoles indicates that potassium hydroxide in ethanol (B145695) is an effective reagent for this transformation. The reaction proceeds via an E2 (Elimination Bimolecular) mechanism, where the base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion is eliminated in a concerted step.

The choice of base and solvent can influence the efficiency of the elimination reaction. Strong, sterically hindered bases may also be effective and can sometimes offer improved selectivity.

The primary competing reaction pathway to elimination is nucleophilic substitution. The outcome of the reaction (substitution vs. elimination) is largely determined by the nature of the reagent used. Strong, non-nucleophilic bases favor elimination, whereas strong, nucleophilic reagents that are weak bases tend to favor substitution.

Another potential competing pathway, particularly in molecules with suitably positioned internal nucleophiles, is intramolecular cyclization. For example, the treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles with potassium hydroxide in ethanol leads to the formation of 2,3-dihydropyrazolo[3,2-b]oxazoles rather than the expected vinylpyrazole. This highlights that the presence of other functional groups in the pyrazole ring or its substituents can significantly alter the reactivity of the bromoethyl moiety, leading to different products. Control over selectivity between these competing pathways can be achieved by careful selection of the base, solvent, and reaction temperature.

Electrophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the two nitrogen atoms. The N1 nitrogen, bearing an ethyl group in this compound, is pyrrole-like and donates electron density to the ring system. The N2 nitrogen is pyridine-like and is electron-withdrawing. The interplay of these electronic effects renders the pyrazole ring generally less reactive towards electrophiles than benzene (B151609), but more reactive than pyridine.

The regioselectivity of electrophilic attack on the 1-substituted pyrazole core is well-established. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution. organic-chemistry.org The C3 and C5 positions are adjacent to the electron-donating N1 and the electron-withdrawing N2 atoms, respectively, making them less nucleophilic than C4. organic-chemistry.org For this compound, the N1 position is already substituted with an ethyl group, and the C5 position bears the bromoethyl substituent. Therefore, any electrophilic aromatic substitution would be strongly directed to the C4 position. The C3 position is less favored due to electronic and steric factors.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. springerprofessional.de The general mechanism proceeds via a two-step process: attack of the pyrazole's π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate), followed by deprotonation to restore aromaticity. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,5-disubstituted Pyrazoles

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂ / FeBr₃ | 4-bromo-5-(2-bromoethyl)-1-ethyl-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | 5-(2-bromoethyl)-1-ethyl-4-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(5-(2-bromoethyl)-1-ethyl-1H-pyrazol-4-yl)ethanone |

Note: This table represents predicted outcomes based on established pyrazole reactivity. Specific experimental validation for this compound may be required.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromoethyl Handle

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions are frequently used to functionalize pyrazoles, it is critical to distinguish between reactions involving a halogen on the aromatic pyrazole core (a C(sp²)-X bond) and those involving a halogen on an alkyl substituent like the bromoethyl group (a C(sp³)-Br bond).

The bromoethyl handle of this compound contains a primary C(sp³)-Br bond. This bond is generally not a suitable electrophile for traditional palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, Heck, and Stille, which typically require more reactive C(sp²)-X or C(sp)-X bonds (where X = Br, I, OTf). Oxidative addition of a C(sp³)-Br bond to a Pd(0) center is often slow and can be complicated by side reactions like β-hydride elimination. However, related nickel-catalyzed cross-coupling reactions or modified conditions can sometimes facilitate the coupling of alkyl halides.

While direct coupling at the bromoethyl group is challenging under standard conditions, these named reactions are extensively used to functionalize pyrazoles that are halogenated on the ring. For instance, a 4-bromo or 5-bromo pyrazole derivative readily participates in these transformations, providing a versatile route to complex pyrazole-containing molecules.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. hit2lead.com It is widely used to form C-C bonds and has been applied to bromo-substituted indazoles and pyrazoles to introduce aryl or heteroaryl groups. nih.govrsc.org For example, the coupling of a 5-bromo-1-ethyl-1H-indazole with various boronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.govrsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov It is a reliable method for introducing alkynyl moieties onto heterocyclic scaffolds. mdpi.com

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction has been used to synthesize indole-pyrazole hybrids from bromo-indoles and ethenyl-pyrazoles. nih.gov

Stille Coupling : This reaction couples an organotin compound with an organic halide. researchgate.net A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to many functional groups, though their toxicity is a drawback. researchgate.net

The bromoethyl group is more susceptible to nucleophilic substitution reactions. However, its transformation into an organometallic reagent (e.g., an organozinc or Grignard reagent) could potentially enable its participation in cross-coupling reactions.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Azole Rings

| Reaction | Heterocycle Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Pyrrol-2-yl)indazole | nih.govrsc.org |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) cat. / Cu(I) cat. / Amine base | Aryl/Vinyl Alkyne | nih.gov |

| Heck | 5-Bromo-3H-indole | 4-Ethenyl-1H-pyrazole | Pd(OAc)₂ (ligandless) | Indole-pyrazole hybrid | nih.gov |

| Stille | Organic Halide | Organostannane | Pd(0) cat. | Coupled organic product | researchgate.net |

The success of transition metal-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the metal center. The ligand stabilizes the metal, influences its reactivity, and can control the regioselectivity and stereoselectivity of the reaction. For pyrazole-containing substrates, the nitrogen atoms of the pyrazole ring can themselves coordinate to the metal catalyst, sometimes inhibiting the catalytic cycle. hit2lead.com

Therefore, the design of effective ligands is crucial. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and 'DalPhos' families, have proven effective in promoting challenging cross-coupling reactions, including those involving heteroaryl chlorides and amides. N-Heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands that can form highly stable and active palladium catalysts for Suzuki and Heck reactions. Pyrazole-based compounds have themselves been developed as ligands for cross-coupling reactions, where substituents on the pyrazole ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst.

Catalyst performance is typically evaluated by yield, turnover number (TON), and turnover frequency (TOF). For pyrazole functionalization, catalyst systems are often optimized by screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to achieve high efficiency under the mildest possible conditions.

Radical Reactions and Their Applications in Pyrazole Chemistry

The bromoethyl group of this compound is an excellent precursor for generating a carbon-centered radical. Modern synthetic methods, particularly those involving visible-light photoredox catalysis, provide mild and efficient ways to initiate radical reactions from alkyl halides. nih.gov

One prominent pathway is through halogen-atom transfer (XAT). In this process, a photocatalyst, upon excitation by visible light, generates a radical species that can abstract the bromine atom from the bromoethyl group. This forms a primary alkyl radical, 2-(1-ethyl-1H-pyrazol-5-yl)ethyl radical.

Br-CH₂-CH₂-Pyrazole + [PC]* → •CH₂-CH₂-Pyrazole + [PC]-Br

Once generated, this pyrazole-containing radical can participate in a variety of synthetic transformations:

Radical Addition to Alkenes (Giese Reaction) : The radical can add across the double bond of an electron-deficient alkene, forming a new C-C bond. This is a powerful method for alkyl functionalization.

Minisci-type Reactions : The radical can be used to alkylate electron-deficient (hetero)aromatic systems. This allows for the direct C-H functionalization of other heterocyclic compounds using the pyrazole-ethyl fragment.

Atom Transfer Radical Addition (ATRA) : This reaction involves the addition of an alkyl halide across a double bond, where a radical intermediate is formed and trapped by a halogen atom from a donor molecule, propagating a radical chain. Photocatalysis has enabled new, milder ATRA protocols.

These radical-based strategies offer a complementary approach to the ionic pathways of nucleophilic substitution or the organometallic pathways of cross-coupling, significantly expanding the synthetic utility of this compound for constructing more complex molecules. organic-chemistry.org

Derivatization Strategies and Scaffold Diversification Based on 5 2 Bromoethyl 1 Ethyl 1h Pyrazole

Synthesis of Pyrazole-Containing Amine Derivatives

The bromoethyl moiety of 5-(2-bromoethyl)-1-ethyl-1H-pyrazole serves as an excellent electrophile for the alkylation of amines. This reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, allows for the straightforward introduction of primary, secondary, and tertiary amine functionalities. The reaction involves the attack of the nitrogen nucleophile on the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. This method is highly efficient for creating a library of pyrazole-ethylamine derivatives, which are scaffolds of interest in medicinal chemistry. mdpi.comarkat-usa.org The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions, such as elimination.

Table 1: Synthesis of Amine Derivatives via Nucleophilic Substitution

| Amine Reactant | Product Name | Potential Reaction Conditions |

| Dimethylamine | N,N-dimethyl-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine | K₂CO₃, Acetonitrile (B52724), Reflux |

| Piperidine | 5-(2-(Piperidin-1-yl)ethyl)-1-ethyl-1H-pyrazole | NaHCO₃, DMF, 80 °C |

| Aniline | N-(2-(1-ethyl-1H-pyrazol-5-yl)ethyl)aniline | Triethylamine, Toluene, Reflux |

Formation of Pyrazole-Linked Ethers and Thioethers

Analogous to the synthesis of amines, the bromoethyl group is readily converted into ether and thioether linkages. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of the alkyl halide with an alkoxide or phenoxide nucleophile. wikipedia.orgmasterorganicchemistry.com The alkoxide, typically generated by deprotonating an alcohol with a strong base like sodium hydride, attacks the electrophilic carbon of the bromoethyl group to form an ether. numberanalytics.compressbooks.pub

The synthesis of thioethers follows a similar SN2 pathway, where a thiolate anion acts as the nucleophile. nih.gov Thiolates are generally excellent nucleophiles, and these reactions often proceed under mild conditions with high yields. These reactions expand the chemical space accessible from this compound, allowing for the incorporation of oxygen and sulfur-containing moieties.

Table 2: Synthesis of Pyrazole-Linked Ethers and Thioethers

| Nucleophile | Product Name | General Reaction |

| Sodium ethoxide | 5-(2-Ethoxyethyl)-1-ethyl-1H-pyrazole | Williamson Ether Synthesis |

| Sodium phenoxide | 5-(2-Phenoxyethyl)-1-ethyl-1H-pyrazole | Williamson Ether Synthesis |

| Sodium ethanethiolate | 5-(2-(Ethylthio)ethyl)-1-ethyl-1H-pyrazole | Thioether Synthesis (SN2) |

Construction of Cyclic Systems via Intramolecular Cyclization Reactions

The 1-(2-bromoethyl)pyrazole scaffold is a precursor for the construction of fused bicyclic systems through intramolecular cyclization. This strategy requires the presence of a nucleophilic center elsewhere in the molecule that can attack the electrophilic carbon of the bromoethyl group. For instance, if a nucleophilic group, such as an amine or hydroxyl, is present at the C5 position of the pyrazole (B372694) ring in a related compound, it can lead to the formation of a condensed ring system. nih.gov

In the case of 1-(2-bromoethyl)-5-hydroxypyrazoles, treatment with a base can induce an intramolecular Williamson ether synthesis, leading to the formation of pyrazolo[3,2-b]oxazole derivatives. nih.gov Similarly, a precursor with an amino group at a suitable position could cyclize to form fused pyrazolo-pyrazine or similar nitrogen-containing heterocyclic systems. This approach provides a powerful method for generating rigid, conformationally constrained scaffolds from a flexible acyclic precursor.

Table 3: Example of Intramolecular Cyclization

| Starting Material Precursor | Product | Reaction Type |

| 1-(2-Bromoethyl)-5-hydroxy-3-methyl-1H-pyrazole | 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole | Intramolecular Williamson Ether Synthesis |

| 1-(2-Bromoethyl)-5-amino-1H-pyrazole (hypothetical) | 2,3-Dihydropyrazolo[1,5-a]pyrazin-4-ium bromide | Intramolecular N-Alkylation |

Polymerization and Macromolecular Architectures Utilizing the Bromoethyl Functionality

The reactivity of the bromoethyl group can be exploited for the synthesis of polymers incorporating pyrazole moieties. nih.gov These pyrazole-containing polymers are of interest due to their potential for high thermal stability and unique film-forming properties. nih.gov One strategy involves the chemical modification of the bromoethyl group to generate a polymerizable monomer. For example, dehydrobromination using a strong base can convert the 5-(2-bromoethyl) group into a 5-vinyl group. nih.gov The resulting 1-ethyl-5-vinyl-1H-pyrazole can then undergo polymerization through standard methods like free-radical polymerization to yield a polypyrazole with the heterocyclic unit as a side chain.

Alternatively, the bromoethyl group can participate directly in polycondensation reactions. Reaction with difunctional nucleophiles, such as diamines or diols, can lead to the formation of polymers with the pyrazole ring integrated into the main polymer backbone. This approach allows for the synthesis of a variety of macromolecular structures where the properties can be tuned by the choice of the comonomer.

Table 4: Polymerization Strategies

| Strategy | Monomer/Precursor | Resulting Polymer |

| Monomer Synthesis & Polymerization | 1-Ethyl-5-vinyl-1H-pyrazole (from dehydrobromination) | Poly(1-ethyl-5-vinyl-1H-pyrazole) |

| Polycondensation | This compound + H₂N-R-NH₂ | Polyamines with pyrazole units in the backbone |

Integration into Supramolecular Scaffolds and Self-Assembly Processes

Pyrazoles are known to be valuable components in the fields of supramolecular and polymer chemistry. mdpi.com The this compound scaffold can be functionalized to create molecules capable of self-assembly into ordered supramolecular structures. By replacing the bromine with moieties that promote intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, molecules can be designed to form complex architectures like liquid crystals, gels, or molecular networks.

Table 5: Functionalization for Supramolecular Assembly

| Introduced Functional Group | Potential Intermolecular Interaction | Supramolecular Structure |

| Long Alkyl Chain (e.g., -C₁₂H₂₅) | Van der Waals Forces | Liquid Crystals, Micelles |

| Amide Group (e.g., -NH-CO-R) | Hydrogen Bonding | Gels, Fibers |

| Carboxylic Acid Group (e.g., -COOH) | Hydrogen Bonding (Dimerization) | Crystalline Networks |

| Aromatic Rings (e.g., -biphenyl) | π-π Stacking | Ordered Stacks, Films |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 2 Bromoethyl 1 Ethyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR): Advanced Techniques for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the covalent framework of the molecule.

Two-dimensional NMR techniques are indispensable for mapping the complex network of interactions within a molecule, providing data on proton-proton and proton-carbon connectivities through bonds and through space. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For 5-(2-bromoethyl)-1-ethyl-1H-pyrazole, COSY would show correlations between the adjacent protons on the pyrazole (B372694) ring (H-3 and H-4), between the methylene (B1212753) protons of the ethyl group and its methyl protons, and between the two methylene groups of the bromoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-ethyl protons to the C-5 and N-1 carbons of the pyrazole ring, and from the pyrazole ring protons to the carbons of the side chains, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. For the target molecule, NOESY could reveal spatial proximities between the N-ethyl group protons and the C-5 bromoethyl side chain, providing insights into the preferred rotational conformation around the N1-C5 bond. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 3 | ~7.4 | ~138 | H-4, H-5(CH₂) | H-4 |

| 4 | ~6.1 | ~106 | H-3, C-3, C-5 | H-3, H-5(CH₂) |

| 5 | - | ~145 | H-3, H-4, H-N(CH₂), H-5(CH₂) | - |

| N-CH₂ | ~4.1 | ~45 | N-CH₃, C-5 | H-4, H-5(CH₂) |

| N-CH₃ | ~1.4 | ~15 | N-CH₂ | N-CH₂ |

| 5-CH₂ | ~3.3 | ~32 | 5-CH₂Br, C-4, C-5 | H-4, N-CH₂ |

| 5-CH₂Br | ~3.7 | ~30 | 5-CH₂ | 5-CH₂ |

Solid-State NMR (SSNMR) provides structural information on materials in their solid form. For compounds like this compound, which may exist in different crystalline forms (polymorphs) or exhibit specific conformations in the solid state, SSNMR is a powerful analytical tool. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. cdnsciencepub.com SSNMR can distinguish between different tautomers or isomers in the solid state, which might not be possible in solution due to rapid exchange. cdnsciencepub.comresearchgate.net For pyrazole derivatives, ¹³C and ¹⁵N SSNMR can provide precise information about the electronic environment and hydrogen bonding interactions within the crystal lattice, offering insights into intermolecular packing that are complementary to X-ray diffraction data. nih.gov

Mass Spectrometry (MS): Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. mdpi.comunpad.ac.idresearchgate.net For this compound (C₇H₁₁BrN₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion ([M]+• or [M+H]⁺) to the theoretically calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of similar intensity separated by approximately 2 Da for any bromine-containing ion.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₁₁⁷⁹BrN₂ | [M+H]⁺ | 203.0184 |

| C₇H₁₁⁸¹BrN₂ | [M+H]⁺ | 205.0163 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). gre.ac.uk The analysis of the resulting fragment ions provides detailed information about the molecule's structure. researchgate.net For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and loss of substituents. researchgate.netrsc.org

For this compound, key fragmentation pathways would include:

Loss of the bromine radical (•Br): A common fragmentation for bromoalkanes, leading to a stable carbocation.

Cleavage of the ethyl group: Loss of •CH₂CH₃ from the nitrogen atom.

Cleavage of the bromoethyl side chain: Loss of the entire C₂H₄Br side chain or cleavage between the two methylene groups.

Ring cleavage: The pyrazole ring can fragment through various pathways, often involving the loss of N₂ or HCN, a characteristic feature of many nitrogen heterocycles. researchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 123.0973 | [M+H - Br]⁺ |

| 175.0558 | [M+H - C₂H₄]⁺ |

| 95.0769 | [C₅H₇N₂]⁺ (Loss of bromoethyl group) |

| 68.0504 | [C₃H₄N₂]⁺ (Pyrazole core) |

X-ray Crystallography: Single Crystal Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. spast.org This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid state. researchgate.netnih.gov The analysis of the crystal packing can also identify intermolecular interactions such as hydrogen bonds or π-π stacking. bohrium.com

For this compound, a successful crystallographic analysis would provide:

Confirmation of the 1,5-substitution pattern on the pyrazole ring.

Precise bond lengths and angles for the pyrazole ring and its substituents.

The conformation of the ethyl and bromoethyl side chains relative to the heterocyclic ring.

Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces.

While a crystal structure for the specific title compound is not publicly available, data from related pyrazole derivatives demonstrate the level of detail that can be obtained. researchgate.netnih.govbohrium.comresearchgate.netsemanticscholar.orgmdpi.com

Table 4: Example Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or similar |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

| C5-N1 Bond Length | ~1.36 Å |

| Dihedral Angle (Ring/Side Chain) | Variable, dependent on packing |

Note: This table presents typical data for pyrazole derivatives and is for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

A notable example is the derivative Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, whose crystal structure has been determined. iucr.orgnih.gov In this compound, the crystal packing is primarily stabilized by a combination of weak intermolecular forces. iucr.orgnih.gov These include C-H···O and C-H···Br hydrogen bonds, which, although weak, collectively contribute to the stability of the crystal lattice. iucr.orgnih.gov Additionally, weak π–π stacking interactions are observed between the pyrazole and benzene (B151609) rings of adjacent molecules, with a reported centroid-centroid distance of 3.927 (5) Å. iucr.orgnih.gov

Table 1: Crystallographic and Interaction Data for Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H17BrN2O3 | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | C 2/c | iucr.org |

| Key Intermolecular Interactions | C-H···O, C-H···Br, π–π stacking | iucr.orgnih.gov |

| π–π Stacking Distance | 3.927 (5) Å (centroid–centroid) | nih.gov |

Conformational Analysis in the Solid State

Conformational analysis in the solid state provides a precise snapshot of the molecule's preferred three-dimensional shape within the crystal lattice. This conformation is influenced by both intramolecular steric effects and the intermolecular forces discussed previously.

In the crystal structure of Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, a key conformational feature is the dihedral angle between the planes of the pyrazole and the attached benzene ring, which is reported to be a mere 5.63 (2)°. iucr.orgnih.gov This near-coplanar arrangement suggests a significant degree of electronic conjugation between the two aromatic systems.

For flexible molecules like this compound, the conformation is largely defined by the torsion angles of the side chains, specifically the ethyl and bromoethyl groups. Studies on other pyrazole derivatives with flexible linkers have shown that both folded and open conformations can exist in the solid state. bohrium.com The specific conformation adopted is a delicate balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal. X-ray crystallography is the definitive method for determining these solid-state conformations, providing precise data on bond lengths, bond angles, and torsional angles that define the molecule's geometry. bohrium.com

Vibrational Spectroscopy (IR, Raman): Probing Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and probing the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary, as a vibrational mode may be active in one technique and inactive in the other based on the selection rules involving changes in the dipole moment (IR) or polarizability (Raman). ksu.edu.sa

For this compound and its derivatives, the vibrational spectra can be divided into several characteristic regions:

C-H Vibrations: The aromatic C-H stretching vibrations of the pyrazole ring typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The aliphatic C-H stretching vibrations from the ethyl and bromoethyl groups are expected in the 3000-2850 cm⁻¹ range. mdpi.com

Pyrazole Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyrazole ring are found in the 1600-1400 cm⁻¹ region. mdpi.comderpharmachemica.com These bands are often strong and can be used as a fingerprint for the heterocyclic core.

Alkyl Group Vibrations: C-H bending vibrations (scissoring, rocking) of the CH₂ and CH₃ groups from the side chains typically occur in the 1470-1370 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. This band is a key identifier for the bromoethyl functional group.

Theoretical calculations using Density Functional Theory (DFT) are frequently employed to complement experimental spectra. researchgate.netjocpr.com These calculations can predict vibrational frequencies and help in the precise assignment of each experimental band to a specific molecular motion through tools like Potential Energy Distribution (PED) analysis. mdpi.com

Table 2: General Vibrational Frequency Assignments for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | mdpi.com |

| Aliphatic C-H Stretch | 3000 - 2850 | mdpi.com |

| C=C / C=N Ring Stretch | 1600 - 1400 | mdpi.comderpharmachemica.com |

| CH₂ / CH₃ Bending | 1470 - 1370 | mdpi.com |

| C-N Stretch | 1200 - 1130 | derpharmachemica.com |

| C-Br Stretch | 700 - 500 | N/A |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are synthesized)

While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter on one of the side chains. In such cases, chiroptical spectroscopy becomes an essential tool for assigning the absolute configuration of the enantiomers.

The primary techniques in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mdpi.comresearchgate.net

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. rsc.orgsemanticscholar.org The resulting spectrum, with positive and negative bands, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. semanticscholar.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. mdpi.com It provides stereochemical information from the molecule's vibrational transitions. VCD is applicable to virtually all chiral molecules and can be particularly powerful for molecules with multiple chiral centers. mdpi.comresearchgate.net

For a novel chiral derivative of this compound, the standard procedure for stereochemical assignment would involve synthesizing the chiral molecule and measuring its experimental ECD and/or VCD spectrum. Concurrently, quantum chemical calculations would be performed to predict the theoretical spectra for both possible enantiomers (e.g., R and S). The absolute configuration of the synthesized compound is then determined by matching the experimental spectrum with the correctly predicted theoretical spectrum. researchgate.net This combination of experimental measurement and theoretical prediction provides a reliable method for unambiguous stereochemical assignment. mdpi.com

Computational Chemistry and Theoretical Investigations of 5 2 Bromoethyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties. eurasianjournals.com For pyrazole (B372694) derivatives, these calculations are crucial for predicting reactivity, stability, and spectroscopic characteristics. mdpi.comresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. eurasianjournals.comresearchgate.net DFT methods are used to determine the ground-state electronic structure of molecules by calculating the electron density. researchgate.net For 5-(2-bromoethyl)-1-ethyl-1H-pyrazole, a typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the most stable three-dimensional structure. nih.govresearchgate.net

From this optimized structure, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov In a typical pyrazole derivative, the HOMO is often distributed across the pyrazole ring, while the LUMO may be localized on specific substituents, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov

Furthermore, DFT calculations are used to compute global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. doaj.org These descriptors, based on the energies of the frontier orbitals, help in predicting how the molecule will behave in chemical reactions. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a guide to its intermolecular interactions. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | - | -6.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -0.95 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 eV | Indicates chemical stability and low reactivity. |

| Ionization Potential | IP | -EHOMO | 6.85 eV | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 0.95 eV | Energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | 3.90 eV | Tendency to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.95 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | χ² / (2η) | 2.58 eV | A measure of electrophilic character. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), aim for a more rigorous solution to the Schrödinger equation than DFT. wikipedia.orgrsc.org

While computationally more demanding, ab initio methods can provide higher accuracy for certain molecular properties, serving as a benchmark for other computational techniques. rdd.edu.iq For a molecule like this compound, MP2 calculations could be employed to obtain a highly accurate optimized geometry and to calculate properties where electron correlation effects are particularly important. nih.gov These methods are especially valuable for studying systems where DFT might be less reliable, such as in the detailed analysis of weak intermolecular interactions or in calculating precise reaction energy barriers. nih.govrsc.org The trade-off is a significant increase in computational cost, which often limits their application to smaller molecules or requires substantial computing resources.

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.com MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system. nih.gov

For this compound, which has flexible ethyl and bromoethyl side chains, MD simulations are invaluable for exploring its conformational landscape. bohrium.com The simulation would typically place the molecule in a box of solvent (e.g., water) and calculate the forces on each atom at very small time steps (on the order of femtoseconds). researchgate.net Over a simulation time of nanoseconds or longer, the molecule can be observed folding, rotating, and interacting with its environment. nih.gov

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and how the side chains orient themselves. Key dihedral angles, such as those governing the rotation of the ethyl and bromoethyl groups relative to the pyrazole ring, can be monitored to understand the molecule's flexibility and preferred shapes. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. nih.gov

Table 2: Hypothetical Analysis of Key Dihedral Angles from an MD Simulation of this compound

| Dihedral Angle | Atoms Defining the Angle | Observed Rotational Behavior | Predominant Conformation(s) |

| τ1 (Ethyl group) | N(1)-C(ethyl)-C(ethyl)-H | Free rotation observed. | Staggered conformations are most probable. |

| τ2 (Ethyl attachment) | C(ethyl)-N(1)-C(5)-C(bromoethyl) | Rotation is somewhat restricted due to steric hindrance with the bromoethyl group. | Torsional angles clustering around ±90° and 180°. |

| τ3 (Bromoethyl attachment) | N(1)-C(5)-C(bromoethyl)-C(bromoethyl) | Significant flexibility. | Multiple stable rotamers are accessible. |

| τ4 (Bromoethyl group) | C(5)-C(bromoethyl)-C(bromoethyl)-Br | Rotation leads to distinct gauche and anti conformations. | The anti conformation is likely the global minimum, but gauche states are thermally accessible. |

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. researchgate.net This path includes the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For this compound, theoretical methods can be used to study various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form a vinyl group. researchgate.net Using methods like DFT, the geometries of the reactants, products, and the transition state can be optimized. nih.gov Frequency calculations are then performed to confirm the nature of these structures; a stable molecule will have all positive frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor determining the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This approach has been used to elucidate mechanisms for the synthesis and functionalization of pyrazole derivatives. mdpi.compharmaguideline.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. figshare.comresearchgate.net This predictive capability is highly valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

To predict the NMR spectrum of this compound, the first step is to perform a high-quality geometry optimization, typically using DFT. figshare.com Following this, a method like Gauge-Independent Atomic Orbital (GIAO) is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data to validate the structure. acs.org Similarly, vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum, aiding in the assignment of specific bands to the stretching and bending modes of functional groups within the molecule. doaj.org

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Calculated ¹H Shift | Plausible Experimental ¹H Shift | Calculated ¹³C Shift | Plausible Experimental ¹³C Shift |

| Pyrazole-H3 | 7.35 | 7.40 | 138.5 | 139.0 |

| Pyrazole-H4 | 6.10 | 6.15 | 105.2 | 105.8 |

| N-CH₂-CH₃ | 4.15 | 4.20 | 45.1 | 45.5 |

| N-CH₂-CH₃ | 1.40 | 1.45 | 15.3 | 15.8 |

| Pyrazole-CH₂-CH₂Br | 3.25 | 3.30 | 31.5 | 32.0 |

| Pyrazole-CH₂-CH₂Br | 3.70 | 3.75 | 30.8 | 31.2 |

| Pyrazole-C3 | - | - | 138.5 | 139.0 |

| Pyrazole-C4 | - | - | 105.2 | 105.8 |

| Pyrazole-C5 | - | - | 148.9 | 149.5 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Pyrazole Reactivity or Material Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netneuroquantology.com These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules. hilarispublisher.com

To build a QSAR/QSPR model for a series of pyrazole derivatives including this compound, a dataset of molecules with known activities or properties is required. researchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors can encode steric, electronic, topological, or thermodynamic properties. hilarispublisher.com Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that links the descriptors to the observed activity or property. hilarispublisher.com

A successful QSAR model can then be used to predict the activity of new pyrazole derivatives based solely on their calculated descriptors. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing, significantly accelerating the research and development process. nih.govresearchgate.net

Emerging Applications of 5 2 Bromoethyl 1 Ethyl 1h Pyrazole in Materials Science and Catalysis

Utilization as Monomers or Linkers in Polymer Synthesis for Advanced Materials

The presence of the 2-bromoethyl substituent on the pyrazole (B372694) ring makes 5-(2-bromoethyl)-1-ethyl-1H-pyrazole a prime candidate for use as a monomer or a functional linker in polymer synthesis. The bromo group serves as a reactive site for various polymerization techniques or for grafting onto existing polymer backbones.

Key Research Findings:

Polymer Functionalization: The bromoethyl group can undergo nucleophilic substitution reactions, allowing the pyrazole unit to be covalently attached as a side chain to various polymers. This functionalization can enhance the thermal stability, optical properties, and metal-coordination capabilities of the base polymer.

Condensation Polymerization: While not a traditional monomer for chain-growth polymerization, it can be chemically modified to create difunctional monomers suitable for condensation polymerization. For example, conversion of the bromoethyl group to an amine or hydroxyl group would allow its incorporation into polyamides or polyesters, respectively.

Advanced Polyamides: Research into heterocyclic polyamides has demonstrated that incorporating rings like pyrazole into the polymer backbone can lead to materials with high thermal stability, good solubility in organic solvents, and interesting optical properties. ias.ac.in The pyrazole unit's ability to engage in hydrogen bonding and its inherent rigidity contribute to these enhanced characteristics.

Below is an interactive data table summarizing potential polymer types and the role of this compound.

| Polymer Type | Role of this compound | Potential Enhanced Properties |

| Functionalized Polyolefins | Grafted side chain | Thermal stability, Metal ion chelation |

| Polyamides/Polyesters | Precursor to a difunctional monomer | High thermal stability, Solubility |

| Coordination Polymers | Linker | Luminescence, Catalytic activity |

Incorporation into Organic Electronic Materials (e.g., Hole-Transporting Materials, Luminescent Emitters)

The field of organic electronics is actively seeking novel materials for applications in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Pyrazole derivatives are promising candidates due to their electronic properties and thermal stability.

Key Research Findings:

Hole-Transporting Materials (HTMs): In perovskite solar cells, HTMs are a crucial component for efficient device performance. rsc.org While benchmark materials like Spiro-OMeTAD are widely used, their high cost and limited stability drive the search for alternatives. rsc.org Pyrazole-containing compounds, with their electron-rich nature, are being investigated as potential HTMs. The ethylpyrazole core can act as a stable, electron-donating unit, a key characteristic for effective hole transport.

Luminescent Emitters: Pyrazole-based chromophores have been successfully incorporated into polymers for electroluminescent applications. researchgate.net These materials can be designed to emit light across the visible spectrum, including the challenging blue region. The this compound moiety can be attached as a side group to a polymer chain or incorporated directly into the main chain, leading to novel light-emitting polymers. researchgate.net Furthermore, coordination polymers derived from pyrazole ligands have shown promising luminescence properties, which can be tuned by the choice of metal ion. rsc.orgmdpi.com

The following table outlines the potential roles of this compound in organic electronic devices.

| Application Area | Specific Role | Key Properties Conferred by Pyrazole Moiety |

| Perovskite Solar Cells | Component of a Hole-Transporting Material (HTM) | Good electrochemical stability, Suitable HOMO level |

| Organic Light-Emitting Diodes (OLEDs) | Luminescent Emitter (as part of a polymer) | High fluorescence quantum yield, Color tunability |

Role as a Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

The coordination chemistry of pyrazole-based ligands is extensive, with applications in a wide array of catalytic transformations. researchgate.net The nitrogen atoms of the pyrazole ring act as excellent donors for a variety of transition metals. This compound is a valuable precursor for synthesizing more complex ligands.

The bromoethyl group of this compound provides a convenient anchor point for the synthesis of polydentate ligands. By reacting the bromoethyl group with other donor-containing molecules (e.g., amines, phosphines, or other heterocycles), a wide variety of ligand architectures can be accessed.

Examples of Ligand Synthesis Strategies:

Reaction with Amines: Nucleophilic substitution of the bromide by primary or secondary amines can lead to bidentate [N,N] or tridentate [N,N,N] ligands.

Reaction with Phosphines: Reaction with lithium or sodium phosphides can introduce a phosphine (B1218219) donor group, creating [N,P] ligands that are valuable in cross-coupling catalysis.

Click Chemistry: The bromoethyl group can be converted to an azide (B81097), which can then undergo "click" reactions with alkynes to form triazole-containing multidentate ligands.

Metal complexes bearing pyrazole-based ligands have demonstrated high activity in several important catalytic reactions.

Key Catalytic Applications:

C-C Bond Formation: Pyrazole-ligated palladium, nickel, and copper complexes are effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. researchgate.net The electronic properties of the pyrazole ligand can be tuned by substituents to optimize catalytic activity.

Oxidation: Cobalt complexes with pyrazole ligands have been studied as catalyst precursors for the peroxidative oxidation of hydrocarbons, such as cyclohexane. nih.govresearchgate.net These systems operate under mild conditions and are of interest for the selective functionalization of C-H bonds.

Hydrogenation: Ruthenium and manganese complexes featuring pyrazole-containing ligands are active catalysts for transfer hydrogenation reactions of ketones, nitriles, and other unsaturated substrates. scholaris.carsc.org The pyrazole ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.

This table summarizes the catalytic applications of metal complexes derived from pyrazole-based ligands.

| Catalytic Transformation | Typical Metal Center | Role of Pyrazole Ligand |

| C-C Cross-Coupling | Pd, Ni, Cu | Stabilizes the active metal species, Influences reaction selectivity |

| Oxidation of Alkanes | Co, Fe | Modulates the redox potential of the metal center |

| Transfer Hydrogenation | Ru, Mn, Ir | Ancillary ligand to tune catalytic activity and stability |

Integration into Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The structural versatility of this compound also makes it a building block for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Key Research Findings:

Metal-Organic Frameworks (MOFs): Pyrazolate ligands are known to form robust MOFs with borderline metal ions like Zn(II), Cu(II), and Co(II). acs.orgrsc.org While this compound itself is N-substituted, it can be derivatized into a linker (e.g., by converting the bromoethyl group into a carboxylate) for MOF synthesis. The resulting MOFs could feature open pyrazole nitrogen sites within their pores, which can act as binding sites for guest molecules or as catalytic centers. rsc.org

Covalent Organic Frameworks (COFs): COFs are constructed from organic linkers held together by strong covalent bonds. The synthesis of COFs relies on the self-assembly of monomers with specific geometries. This compound could be functionalized with multiple reactive groups (e.g., aldehydes or amines) to serve as a linker for the construction of novel COFs. The inclusion of the pyrazole moiety could impart favorable electronic properties or catalytic activity to the resulting framework. mdpi.com

Potential in Sensor Development and Chemical Probes for non-biological targets

Pyrazole derivatives have shown significant promise as chemosensors for the detection of various analytes, particularly metal ions. nih.govrsc.org This sensing capability often arises from changes in the photophysical properties (e.g., fluorescence or color) of the pyrazole-containing molecule upon coordination to a target analyte.

Key Research Findings:

Fluorescent and Colorimetric Sensors: The pyrazole ring can be incorporated into larger conjugated systems that exhibit fluorescence. semanticscholar.orgchemrxiv.org The coordination of a metal ion to the nitrogen atoms of the pyrazole can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence emission (e.g., quenching or enhancement) or a visible color change.

Selective Ion Detection: By carefully designing the structure of the pyrazole-based ligand, it is possible to achieve selectivity for specific metal ions. For instance, pyrazole-based sensors have been developed for the detection of Cu(II), Fe(III), and other environmentally and industrially relevant metal ions. rsc.orgsemanticscholar.org

Probe for Anions and Molecules: The sensing capabilities of pyrazole derivatives are not limited to cations. Researchers have developed pyrazole-based probes for anions like fluoride (B91410) and cyanide, as well as for small organic molecules of interest. nih.gov

The reactive bromoethyl group of this compound allows it to be readily incorporated into more complex sensor molecules, making it a versatile platform for the development of new chemical probes for non-biological targets.

Future Research Directions and Uncharted Territories in the Chemistry of 5 2 Bromoethyl 1 Ethyl 1h Pyrazole

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. benthamdirect.com Recent advancements in green chemistry, however, offer a paradigm shift towards more sustainable and efficient synthetic protocols. nih.govresearchgate.net A primary future direction for 5-(2-bromoethyl)-1-ethyl-1H-pyrazole is the development of eco-friendly synthetic strategies that prioritize atom economy, reduce waste, and utilize renewable resources. benthamdirect.comresearchgate.net

Key areas for investigation include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for pyrazole synthesis, minimizing energy consumption. benthamdirect.commdpi.com

Solvent-Free Reactions and Green Solvents: Exploring reactions in solid-state or using benign solvents like water can drastically reduce the environmental impact of the synthesis. benthamdirect.comthieme-connect.com

Recyclable Catalysts: The use of heterogeneous or biocatalysts, such as engineered enzymes, could lead to highly efficient and reusable catalytic systems for constructing the pyrazole core or modifying the side chain. nih.govresearchgate.netnih.gov

Table 1: Comparison of Potential Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Conventional Approach | Sustainable (Green) Approach | Potential Advantages of Green Approach |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | Reduced reaction times, Lower energy consumption |

| Solvent | Organic solvents (e.g., DMF, Toluene) | Water, Ethanol (B145695), or solvent-free conditions | Reduced toxicity and environmental impact, easier workup |

| Catalyst | Stoichiometric acid/base catalysts | Recyclable nanocatalysts, Biocatalysts (enzymes) | Catalyst reusability, High selectivity, Mild reaction conditions |

| Waste Profile | High volume of solvent and reagent waste | Minimal waste (high atom economy) | Reduced disposal costs, lower environmental footprint |

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The reactivity of this compound is largely dictated by its two primary functional components: the pyrazole ring and the bromoethyl group. While classical reactions such as nucleophilic substitution at the bromoethyl moiety are expected, significant opportunities exist to uncover novel reactivity patterns.

Future research should focus on:

Dehydrohalogenation and Subsequent Reactions: The bromoethyl group can be readily converted to a vinyl group via dehydrohalogenation. mdpi.com This 1-ethyl-5-vinyl-1H-pyrazole intermediate opens a gateway to a host of subsequent transformations, including cycloadditions and polymerization reactions, which remain unexplored for this specific molecule.

Metal-Mediated Transformations: Investigating metal-mediated or -catalyzed reactions is crucial. The bromoethyl group is a prime handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Mechanistic Studies: Detailed mechanistic studies, potentially involving computational modeling, could reveal non-intuitive reaction pathways. For instance, studies on related bromo-enones have shown unexpected 1,4-conjugated additions with pyrazoles instead of direct substitution, highlighting the potential for surprising reactivity. nih.gov A deeper understanding of the electronic properties of the pyrazole ring and its influence on the bromoethyl side chain could lead to the discovery of unprecedented transformations. umn.edursc.org

Table 2: Potential Reaction Pathways for this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Bromoethyl Chain | Nucleophilic Substitution | Amines, Alkoxides, Thiolates, Azides | Substituted ethyl-pyrazole derivatives |

| Elimination (Dehydrohalogenation) | Strong base (e.g., KOH, t-BuOK) | 1-ethyl-5-vinyl-1H-pyrazole | |

| Catalytic Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl/alkenyl/alkynyl-ethyl-pyrazole derivatives | |

| Pyrazole Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | 4-substituted-5-(2-bromoethyl)-1-ethyl-1H-pyrazole |

Development of Highly Selective Catalytic Transformations

Catalysis offers the most potent tool for unlocking the synthetic utility of this compound with precision and efficiency. Future work should aim to develop highly selective catalytic systems that can target specific positions on the molecule.

Promising avenues include:

Biocatalysis: Engineered enzymes have demonstrated the ability to perform highly regioselective N-alkylation of pyrazoles with unprecedented control. nih.gov While the target compound is already N-ethylated, this approach could be invaluable for creating a library of analogues with different N-substituents, starting from a common precursor.

Transition-Metal Catalysis: The development of bespoke transition-metal catalysts for cross-coupling reactions at the bromoethyl side chain is a significant area for growth. This would enable the controlled formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space of complex pyrazole derivatives.

Organocatalysis: Exploring organocatalytic methods for functionalizing the molecule could provide metal-free alternatives, aligning with green chemistry principles and potentially offering unique selectivity profiles.

Table 3: Potential Catalytic Transformations

| Transformation Type | Catalyst Class | Substrate Moiety | Potential Outcome |

|---|---|---|---|

| Cross-Coupling | Palladium, Copper, Nickel complexes | Bromoethyl group | Introduction of aryl, vinyl, or alkynyl groups |

| Asymmetric Synthesis | Chiral catalysts (metal or organo) | Prochiral derivatives | Enantiomerically enriched pyrazole compounds |

| C-H Activation | Ruthenium, Iridium, Rhodium complexes | Pyrazole ring (C4-H) | Direct, atom-economical functionalization of the ring |

| Biocatalytic Derivatization | Engineered transferases, hydrolases | Bromoethyl group or other precursors | Highly selective and sustainable synthesis of analogues |

Expansion into Novel Material Science Applications with Tailored Properties

Pyrazole derivatives are increasingly recognized for their utility in material science, finding applications in the development of polymers, sensors, and organic electronics. mdpi.comnbinno.commdpi.com The unique structure of this compound makes it an attractive candidate for creating novel materials with customized properties.

Uncharted territories in this domain include:

Polymer Chemistry: The bromoethyl group serves as an excellent handle for polymerization. It could be used in controlled radical polymerization techniques or converted to a vinyl group for subsequent polymerization, leading to novel pyrazole-containing polymers with unique thermal, optical, or conductive properties.

Coordination Polymers and MOFs: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. mdpi.com This opens the possibility of using this compound or its derivatives as building blocks for coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.

Organic Electronics: The conjugated π-system of the pyrazole ring is fundamental to its potential use in organic electronics. nbinno.com By using catalytic cross-coupling to attach other conjugated systems to the bromoethyl side chain, it may be possible to design novel materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Table 4: Potential Material Science Applications

| Application Area | Relevant Molecular Feature | Desired Property | Research Direction |

|---|---|---|---|

| Functional Polymers | Reactive bromoethyl/vinyl group | Thermal stability, specific refractive index | Synthesis and characterization of poly(vinylpyrazole) derivatives |

| Sensors | Pyrazole ring (π-system, N-ligands) | Fluorometric or colorimetric ion response | Design of pyrazole-based chemosensors |

| Organic Electronics | Conjugated pyrazole core | Charge transport, luminescence | Synthesis of extended π-conjugated systems via cross-coupling |

| Metal-Organic Frameworks | N-donor atoms of the pyrazole ring | Porosity, catalytic activity | Use as an organic linker in MOF synthesis |

Multidisciplinary Approaches and Synergistic Research Opportunities

The full potential of this compound can only be realized through multidisciplinary collaboration. The complexity of modern chemical challenges requires a synergistic approach that integrates expertise from various scientific fields.

Future research should embrace:

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, reaction mechanisms, and the electronic properties of new derivatives before their synthesis, guiding experimental efforts and accelerating discovery. nih.gov

Synthetic Chemistry and Biocatalysis: The interface between synthetic organic chemistry and biotechnology, particularly enzyme engineering, can lead to powerful and sustainable methods for producing complex chiral pyrazole derivatives. nih.gov

Chemistry and Material Science: A close collaboration between synthetic chemists who can create novel pyrazole-based molecules and material scientists who can characterize their physical properties is essential for developing next-generation functional materials. mdpi.comnbinno.com

Medicinal and Agrochemical Screening: While excluding specific therapeutic data, a multidisciplinary approach would involve screening newly synthesized derivatives for biological activity, which could uncover lead compounds for further development in medicine or agriculture. frontiersin.orgnih.govglobalresearchonline.net

Table 5: Synergistic Research Opportunities

| Discipline 1 | Discipline 2 | Collaborative Goal |

|---|---|---|

| Synthetic Chemistry | Computational Chemistry | Predict reaction outcomes and design molecules with tailored electronic properties. |

| Organic Synthesis | Biotechnology/Enzymology | Develop highly selective, green biocatalytic routes to novel pyrazole analogues. |

| Polymer Chemistry | Physics/Materials Science | Fabricate and test new polymers and organic electronic devices. |

| Coordination Chemistry | Chemical Engineering | Design and scale up the synthesis of MOFs for applications like carbon capture. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reliable for preparing 5-(2-bromoethyl)-1-ethyl-1H-pyrazole?

- The compound can be synthesized via multi-step reactions involving cyclocondensation and halogenation. For example, analogous pyrazole derivatives are prepared by reacting hydrazine derivatives with β-ketoesters or acrylates under reflux conditions, followed by bromination using reagents like N-bromosuccinimide (NBS) . Key intermediates include ethyl acetoacetate derivatives, which are cyclized to form the pyrazole core before introducing the bromoethyl group .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For brominated pyrazoles, characteristic deshielding effects are observed for protons near electronegative groups .

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions. Software like SHELX or SIR97 can refine crystal structures, with bond lengths and angles critical for validating synthetic accuracy (e.g., C-Br bond ~1.9–2.0 Å) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-Br stretch ~500–600 cm⁻¹) .

Q. What are common intermediates in the synthesis of bromoethyl-substituted pyrazoles?

- Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are typical intermediates. These are generated via cyclocondensation of hydrazines with β-ketoesters or formylation/oxidation steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehydrohalogenation products?

- Temperature Control: Lower reaction temperatures (0–30°C) during bromination reduce elimination side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures improve hydrolysis efficiency .

- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the target compound from halogenated byproducts .

Q. How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns?

- Dynamic Effects: Rotameric equilibria in the bromoethyl group can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −30°C) may coalesce split peaks .

- Computational Validation: Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignment of ambiguous signals .

Q. What strategies are effective for molecular docking studies involving this compound?

- Target Selection: Focus on enzymes like carbonic anhydrases or prostaglandin synthases, where pyrazole derivatives show affinity .

- Docking Protocols: Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate binding poses via molecular dynamics simulations .

- Structural Insights: The bromoethyl group’s steric bulk may influence binding pocket interactions; adjust scoring functions to account for halogen bonding .

Q. How can researchers design derivatives for biological activity studies?

- Functional Group Manipulation: Replace the bromoethyl group with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity .

- Hybrid Molecules: Conjugate with acyl thioureas or imidazole moieties to enhance antimicrobial or anti-inflammatory activity .

- In Vivo Stability: Introduce protective groups (e.g., SEM for imidazopyrazoles) to improve metabolic stability .

Methodological Considerations

- Crystallographic Refinement: Use SHELXL for high-resolution data to model disorder in the bromoethyl chain .

- Spectral Interpretation: Cross-reference IR and HRMS data to confirm molecular weight and functional groups .

- Reaction Monitoring: Employ TLC (hexane/EtOAc) to track reaction progress and identify byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.